5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine
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Overview
Description
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is a chemical compound with the molecular formula C9H8BrF3N2 and a molecular weight of 281.08 g/mol It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a trifluoromethyl-substituted azetidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Azetidine Ring: The brominated pyridine is then reacted with a trifluoromethyl-substituted azetidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like K2CO3.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity.
Biochemical Probes: It interacts with target proteins, allowing researchers to study protein function and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the azetidine ring.
5-Bromo-2-fluorobenzotrifluoride: Contains a bromine and trifluoromethyl group but on a benzene ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl-substituted azetidine ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
5-bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2/c10-7-1-2-8(14-3-7)15-4-6(5-15)9(11,12)13/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGBLVGKMEQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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